molecular formula C22H24BrN3O2 B2733523 N-(4-bromo-3-methylphenyl)-5-methyl-12-oxo-5,5a,6,7,8,9,10,12-octahydroazepino[2,1-b]quinazoline-3-carboxamide CAS No. 1775511-76-6

N-(4-bromo-3-methylphenyl)-5-methyl-12-oxo-5,5a,6,7,8,9,10,12-octahydroazepino[2,1-b]quinazoline-3-carboxamide

Cat. No.: B2733523
CAS No.: 1775511-76-6
M. Wt: 442.357
InChI Key: QXKNZQSDGUIDCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the azepinoquinazoline family, characterized by a fused azepine-quinazoline core. The substituent at the 3-position of the quinazoline ring is a carboxamide group linked to a 4-bromo-3-methylphenyl group. The bromine atom at the para position and the methyl group at the meta position of the phenyl ring are critical for its electronic and steric properties, which may influence binding interactions in biological systems .

Properties

IUPAC Name

N-(4-bromo-3-methylphenyl)-5-methyl-12-oxo-5a,6,7,8,9,10-hexahydroazepino[2,1-b]quinazoline-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24BrN3O2/c1-14-12-16(8-10-18(14)23)24-21(27)15-7-9-17-19(13-15)25(2)20-6-4-3-5-11-26(20)22(17)28/h7-10,12-13,20H,3-6,11H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXKNZQSDGUIDCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)C2=CC3=C(C=C2)C(=O)N4CCCCCC4N3C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-bromo-3-methylphenyl)-5-methyl-12-oxo-5,5a,6,7,8,9,10,12-octahydroazepino[2,1-b]quinazoline-3-carboxamide is a synthetic compound with potential biological activity. This compound belongs to the class of quinazoline derivatives and has been investigated for its pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is C22H24BrN3O2C_{22}H_{24}BrN_{3}O_{2}, and it has a molecular weight of approximately 424.35 g/mol. The presence of the bromine atom and various functional groups contributes to its biological activity.

Biological Activity

Research indicates that quinazoline derivatives exhibit a range of biological activities including anticancer, antibacterial, and anti-inflammatory properties. The specific biological activity of this compound has not been extensively documented in literature; however, related compounds have shown promising results.

Anticancer Activity

Several studies have highlighted the anticancer potential of quinazoline derivatives. For instance:

  • Mechanism of Action : Quinazolines are known to inhibit various kinases involved in cancer cell proliferation. They may act by blocking the ATP-binding site of these kinases.
  • Case Study : A recent study demonstrated that a related quinazoline derivative exhibited significant cytotoxicity against human cancer cell lines with IC50 values in the low micromolar range. This suggests that this compound could potentially have similar effects .

Antibacterial Activity

Quinazolines have also been evaluated for their antibacterial properties:

  • Research Findings : A study on another brominated quinazoline derivative reported effective inhibition against various strains of bacteria including resistant strains. The Minimum Inhibitory Concentration (MIC) values ranged from 6.25 mg/mL to 100 mg/mL depending on the specific derivative .

Structure-Activity Relationship (SAR)

The biological activity of quinazoline derivatives is often influenced by their structural features:

Structural FeatureInfluence on Activity
Bromine SubstitutionEnhances lipophilicity and may improve cell membrane permeability
Carboxamide GroupIncreases hydrogen bonding potential with biological targets
Methyl GroupsMay contribute to steric hindrance affecting binding affinity

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding interactions of this compound with potential protein targets:

  • Target Proteins : Common targets include kinases and enzymes involved in metabolic pathways.
  • Binding Affinity : The predicted binding energy can indicate the strength of interaction; lower values suggest better binding affinity.

Scientific Research Applications

Chemical Synthesis

The synthesis of N-(4-bromo-3-methylphenyl)-5-methyl-12-oxo-5a,6,7,8,9,10,12-octahydroazepino[2,1-b]quinazoline-3-carboxamide involves multiple steps that typically include the formation of the quinazoline core followed by functionalization to introduce the bromo and methyl groups. The synthetic pathways often utilize various coupling reactions and cyclization techniques to achieve the desired structure.

Antimicrobial Properties

Research has indicated that derivatives of quinazoline compounds exhibit significant antimicrobial activity. For instance, studies on similar compounds have shown that modifications can lead to enhanced potency against various bacterial strains. The structure of N-(4-bromo-3-methylphenyl)-5-methyl-12-oxo-5a,6,7,8,9,10,12-octahydroazepino[2,1-b]quinazoline-3-carboxamide suggests potential effectiveness against resistant strains due to the presence of the quinazoline moiety which is known for its broad-spectrum antimicrobial properties .

Anticancer Activity

The compound's unique structure positions it as a candidate for anticancer drug development. Similar compounds have been reported to inhibit cancer cell growth through various mechanisms such as inducing apoptosis or inhibiting cell proliferation. For example, related quinazoline derivatives have shown promising results in preclinical studies against several cancer cell lines including those associated with breast and lung cancers . The specific mechanism of action for N-(4-bromo-3-methylphenyl)-5-methyl-12-oxo-5a,6,7,8,9,10,12-octahydroazepino[2,1-b]quinazoline-3-carboxamide would need further investigation but could involve interference with key cellular pathways.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of N-(4-bromo-3-methylphenyl)-5-methyl-12-oxo-5a,6,7,8,9,10,12-octahydroazepino[2,1-b]quinazoline-3-carboxamide. Variations in substituents at different positions on the quinazoline ring can significantly affect biological activity. For instance:

Substituent Position Effect on Activity
4-Bromo GroupEnhances antimicrobial activity
3-Methyl GroupPotentially increases lipophilicity and cellular uptake
Carboxamide GroupCritical for binding to biological targets

Case Studies

Several studies have explored the biological effects of quinazoline derivatives similar to N-(4-bromo-3-methylphenyl)-5-methyl-12-oxo-5a,6,7,8,9,10,12-octahydroazepino[2,1-b]quinazoline-3-carboxamide:

  • Antimicrobial Study : A study demonstrated that a related quinazoline derivative exhibited minimum inhibitory concentrations (MIC) ranging from 6.25 mg/mL to 50 mg/mL against various strains of bacteria including multidrug-resistant strains .
  • Anticancer Activity : Another investigation highlighted that certain modifications in the quinazoline structure led to compounds with over 80% growth inhibition in cancer cell lines such as OVCAR-8 and SNB-19 .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional analogs of this compound differ primarily in the substitution patterns on the phenyl ring and minor modifications to the azepinoquinazoline core. Below is a detailed comparison based on available

Table 1: Structural and Physicochemical Comparison

Compound Name Substituent on Phenyl Ring Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound : N-(4-bromo-3-methylphenyl)-5-methyl-12-oxo-5,5a,6,7,8,9,10,12-octahydroazepino[2,1-b]quinazoline-3-carboxamide 4-Bromo-3-methyl C22H23BrN3O2* ~438.35 Bromine enhances lipophilicity; methyl improves steric bulk.
Analog 1 : N-(4-methoxyphenyl)-5-methyl-12-oxo-5,5a,6,7,8,9,10,12-octahydroazepino[2,1-b]quinazoline-3-carboxamide 4-Methoxy C22H24N3O3 378.45 Methoxy group increases electron density; may reduce metabolic stability.
Analog 2 : N-(3-chloro-4-methoxyphenyl)-5-methyl-12-oxo-5,5a,6,7,8,9,10,12-octahydroazepino[2,1-b]quinazoline-3-carboxamide 3-Chloro-4-methoxy C22H24ClN3O3 413.90 Chlorine adds electronegativity; dual substituents may enhance target selectivity.

*Note: The molecular formula for the target compound is inferred based on structural similarity to analogs.

Key Insights :

Substituent Effects: Bromo vs. Steric Considerations: The 3-methyl group in the target compound introduces steric hindrance, which may limit binding to off-target receptors compared to the smaller methoxy group in Analog 1 .

Electronic Properties :

  • The electron-withdrawing bromine in the target compound contrasts with the electron-donating methoxy group in Analog 1. This difference could modulate interactions with enzymes or receptors requiring specific electronic environments .

Synthetic Accessibility :

  • Analog 2 (3-chloro-4-methoxyphenyl) is commercially available (BL20063, $8–$11/g), suggesting its synthetic pathway is well-established. The target compound’s brominated analog may require specialized halogenation steps, increasing production costs .

Research Findings and Methodological Tools

The WinGX suite has also been employed for small-molecule crystallography, ensuring high precision in bond-length and angle measurements .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.